molecular formula C16H16N2O2 B6748978 2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B6748978
M. Wt: 268.31 g/mol
InChI Key: HBIRPZZEYOHFKP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are heterocyclic compounds containing a quinazoline moiety, which is a fused ring system consisting of a benzene ring and a pyrimidine ring

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone ring. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:

    2-(4-Methoxyphenyl)-quinazolin-4(1H)-one: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxyphenyl group, which may influence its solubility and interaction with biological targets.

    4-Methoxyphenyl-quinazolin-4(1H)-one: Lacks the dihydroquinazolinone structure, which may alter its chemical properties and applications.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-15(11-7-9-12(20-2)10-8-11)17-14-6-4-3-5-13(14)16(18)19/h3-10,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIRPZZEYOHFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
2-(4-methoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one

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